molecular formula C21H25N3O7S2 B12489148 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide

Cat. No.: B12489148
M. Wt: 495.6 g/mol
InChI Key: LEGRXKQBCVYVRW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, DMF, LiH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H25N3O7S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide

InChI

InChI=1S/C21H25N3O7S2/c1-32(26,27)24(17-7-8-19-20(15-17)31-14-13-30-19)16-21(25)22-9-11-23(12-10-22)33(28,29)18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3

InChI Key

LEGRXKQBCVYVRW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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